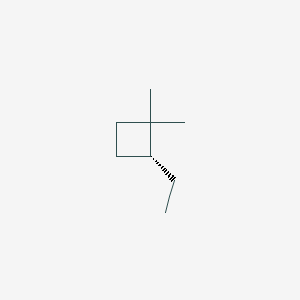

(2R)-2-Ethyl-1,1-dimethylcyclobutane

CAS No.: 61362-42-3

Cat. No.: VC19542837

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61362-42-3 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (2R)-2-ethyl-1,1-dimethylcyclobutane |

| Standard InChI | InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | GKNNBFZYPNYURV-SSDOTTSWSA-N |

| Isomeric SMILES | CC[C@@H]1CCC1(C)C |

| Canonical SMILES | CCC1CCC1(C)C |

Introduction

Molecular Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

(2R)-2-Ethyl-1,1-dimethylcyclobutane is systematically named according to IUPAC rules as a cyclobutane ring substituted with two methyl groups at the 1-position and an ethyl group at the 2-position. Its molecular formula is C₈H₁₆, with a molecular weight of 112.21 g/mol . The SMILES notation CCC1CCC1(C)C and InChIKey GKNNBFZYPNYURV-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Stereochemical Configuration

The (2R) designation specifies the absolute configuration at the second carbon of the cyclobutane ring. This configuration influences the compound’s physical and chemical behavior, including its reactivity in stereoselective reactions. Computational models confirm that the ethyl and methyl substituents adopt a trans arrangement relative to the cyclobutane plane, minimizing steric hindrance .

Computed Physicochemical Properties

PubChem-derived data reveal critical properties:

-

XLogP3: 3.6 (indicative of high hydrophobicity)

-

Hydrogen Bond Donor/Acceptor Count: 0

-

Rotatable Bond Count: 1 (ethyl side chain)

These properties suggest limited solubility in polar solvents and potential applications in hydrophobic matrices.

Synthesis and Stereoselective Formation

Photocyclization Strategies

Cyclobutane derivatives are often synthesized via [2+2] photocycloadditions. A patent by describes a method for synthesizing 1,3-disubstituted cyclobutanes using UV light (300–580 nm) to induce cyclization in crystalline ethylenedicarboxylic acid derivatives. While this method targets tetracarboxylic acids, analogous approaches could apply to (2R)-2-ethyl-1,1-dimethylcyclobutane by substituting precursors with methyl and ethyl groups .

Visible-Light Photoredox Catalysis

Recent advancements employ visible-light photoredox catalysis for regioselective cycloadditions. For example, demonstrates that cinnamate derivatives undergo [2+2] cycloaddition under 455 nm blue light with Ru or Ir catalysts. Adapting this protocol using ethyl- and methyl-substituted alkenes could yield the target compound with enhanced stereocontrol .

Challenges in Stereoselective Synthesis

Achieving the (2R) configuration requires precise control over reaction conditions. The patent emphasizes that crystal lattice constraints during photocyclization enforce trans-diastereoselectivity, suggesting that similar crystalline environments could bias the formation of the R configuration.

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for (2R)-2-ethyl-1,1-dimethylcyclobutane are unavailable, analogous studies on cyclobutane derivatives reveal bond lengths of 1.54–1.56 Å for C-C single bonds and 89–91° for internal ring angles . These metrics underscore the ring strain inherent to cyclobutane systems.

NMR Characterization

¹H and ¹³C NMR spectra would feature distinct signals for the ethyl and methyl groups:

-

Ethyl group: A triplet at δ 0.8–1.0 ppm (CH₃) and a quartet at δ 1.2–1.4 ppm (CH₂).

-

Methyl groups: Singlets at δ 1.1–1.3 ppm due to equivalence .

-

Cyclobutane protons: Complex splitting patterns between δ 1.5–2.5 ppm .

Applications and Industrial Relevance

Polymer Science

Cyclobutane derivatives serve as monomers for high-performance polymers. The patent highlights cyclobutane tetracarboxylic acids as precursors for polyimides, suggesting that (2R)-2-ethyl-1,1-dimethylcyclobutane could analogously enhance thermal stability in polymeric materials.

Chiral Auxiliaries

The (2R) configuration positions this compound as a potential chiral auxiliary in asymmetric synthesis. Its rigid cyclobutane framework could enforce stereochemical outcomes in catalytic reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume